8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps. One common method starts with the conversion of 2,4-dimethoxybenzylamine into an isothiocyanate using thiocarbonyl diimidazole. This intermediate is then treated with hydroxylamine to form the desired compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions: Typical reagents include thiocarbonyl diimidazole for isothiocyanate formation and hydroxylamine for subsequent reactions.
Scientific Research Applications
8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-f]purine derivatives, such as:
- 8-(2,4-dimethoxyphenyl)-1-methyl-3-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H25N5O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-27-22-21(23(31)30(25(27)32)13-7-10-17-8-5-4-6-9-17)29-15-14-28(24(29)26-22)19-12-11-18(33-2)16-20(19)34-3/h4-12,16H,13-15H2,1-3H3/b10-7+ |
InChI Key |
JMWWMHFEZVJVAT-JXMROGBWSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.